REACTION_CXSMILES
|
[OH-].[Mg+2:2].[OH-].[C:4]([OH:7])(=[O:6])[CH3:5]>>[C:4]([O-:7])(=[O:6])[CH3:5].[Mg+2:2].[C:4]([O-:7])(=[O:6])[CH3:5] |f:0.1.2,4.5.6|
|
Name
|
hydrocarbon
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
naphthenic acids
|
Quantity
|
28.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Mg+2].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Mg+2].[OH-]
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Type
|
CUSTOM
|
Details
|
The contents were agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The contents were cooled
|
Type
|
TEMPERATURE
|
Details
|
The contents were heated to 135° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at 125°-135° C.
|
Name
|
magnesium acetate
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Mg+2].C(C)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |